molecular formula C14H20N2O B2875135 3-[(4-Ethylpiperazino)methyl]benzaldehyde CAS No. 1443345-80-9

3-[(4-Ethylpiperazino)methyl]benzaldehyde

Cat. No. B2875135
CAS RN: 1443345-80-9
M. Wt: 232.327
InChI Key: BCHRODHTLNMHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Ethylpiperazino)methyl]benzaldehyde, also known as EPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPM is a versatile compound that can be synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 3-[(4-Ethylpiperazino)methyl]benzaldehyde is not fully understood, but it is believed to act as a modulator of neurotransmitter systems and to inhibit enzymes involved in the metabolism of neurotransmitters. 3-[(4-Ethylpiperazino)methyl]benzaldehyde has been shown to increase the levels of dopamine and serotonin in the brain, which are associated with mood regulation and the modulation of reward pathways. 3-[(4-Ethylpiperazino)methyl]benzaldehyde has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
3-[(4-Ethylpiperazino)methyl]benzaldehyde has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, such as dopamine and serotonin, and the inhibition of enzymes, such as monoamine oxidase. 3-[(4-Ethylpiperazino)methyl]benzaldehyde has also been shown to have potential applications in the treatment of various diseases, including depression, anxiety, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3-[(4-Ethylpiperazino)methyl]benzaldehyde has several advantages for use in lab experiments, including its versatility, ease of synthesis, and wide range of potential applications. However, 3-[(4-Ethylpiperazino)methyl]benzaldehyde also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 3-[(4-Ethylpiperazino)methyl]benzaldehyde, including the exploration of its potential applications in the treatment of various diseases, such as depression, anxiety, and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 3-[(4-Ethylpiperazino)methyl]benzaldehyde and to optimize its synthesis method and purity. Additionally, the potential toxicity of 3-[(4-Ethylpiperazino)methyl]benzaldehyde should be further explored to ensure its safety for use in scientific research.

Synthesis Methods

3-[(4-Ethylpiperazino)methyl]benzaldehyde can be synthesized using various methods, including the reaction of 4-ethylpiperazine with benzaldehyde in the presence of a catalyst such as sodium methoxide. Another method involves the reaction of 4-ethylpiperazine with 4-formylbenzoic acid in the presence of a reducing agent such as sodium borohydride. The yield and purity of 3-[(4-Ethylpiperazino)methyl]benzaldehyde can be optimized by adjusting the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

3-[(4-Ethylpiperazino)methyl]benzaldehyde has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter systems, such as dopamine and serotonin, and the inhibition of enzymes, such as monoamine oxidase. 3-[(4-Ethylpiperazino)methyl]benzaldehyde has also been shown to have potential applications in the treatment of various diseases, including depression, anxiety, and Parkinson's disease.

properties

IUPAC Name

3-[(4-ethylpiperazin-1-yl)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-15-6-8-16(9-7-15)11-13-4-3-5-14(10-13)12-17/h3-5,10,12H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHRODHTLNMHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Ethylpiperazino)methyl]benzaldehyde

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